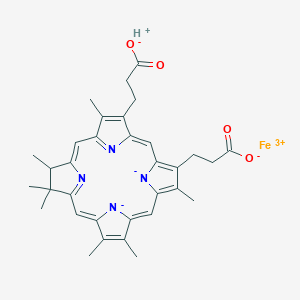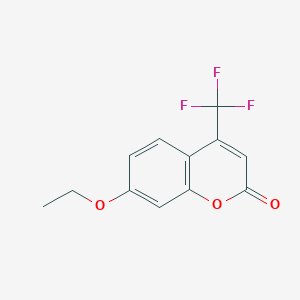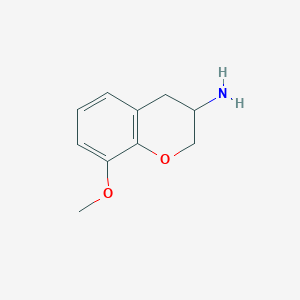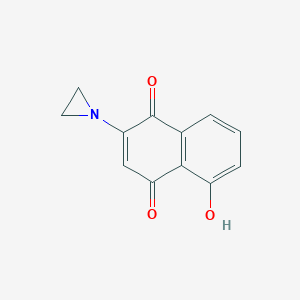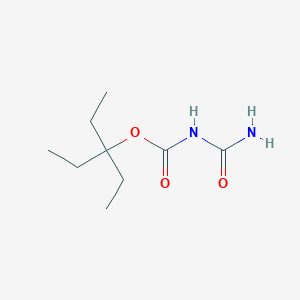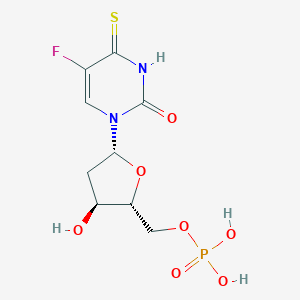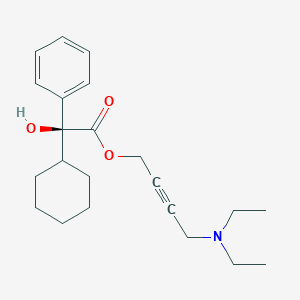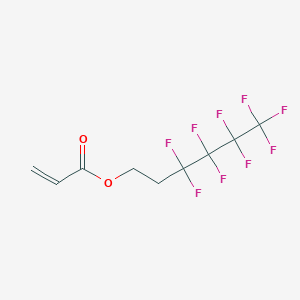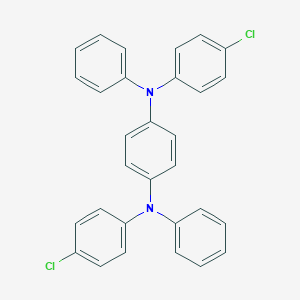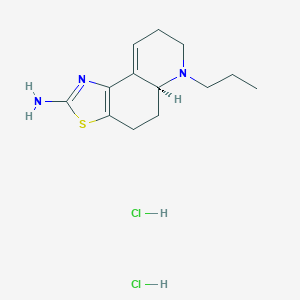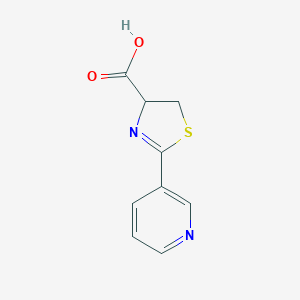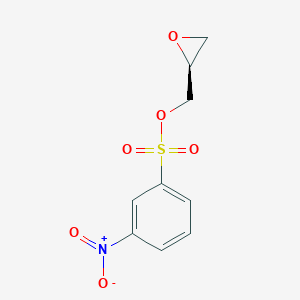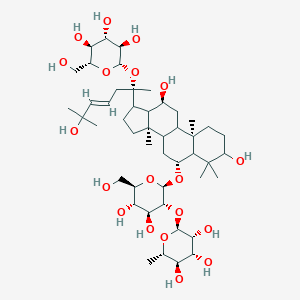
Dammar-23(24)-ene-3,6,12,20,25-pentaol-(20-O-glucopyranosyl)-6-O-rhamnopyranosyl(1-2)-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dammar-23(24)-ene-3,6,12,20,25-pentaol-(20-O-glucopyranosyl)-6-O-rhamnopyranosyl(1-2)-glucopyranoside, also known as DPPG, is a natural triterpene glycoside that is found in various plant species. It has been extensively studied for its potential therapeutic applications due to its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Dammar-23(24)-ene-3,6,12,20,25-pentaol-(20-O-glucopyranosyl)-6-O-rhamnopyranosyl(1-2)-glucopyranoside is not fully understood. However, it has been suggested that it exerts its biological activities by modulating various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. It has also been shown to inhibit the activity of various enzymes such as COX-2 and MMPs.
Biochemical and Physiological Effects:
Dammar-23(24)-ene-3,6,12,20,25-pentaol-(20-O-glucopyranosyl)-6-O-rhamnopyranosyl(1-2)-glucopyranoside has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the proliferation of various cancer cell lines such as breast cancer, lung cancer, and liver cancer. It has been shown to have a potential role in the treatment of Alzheimer's disease by inhibiting the activity of acetylcholinesterase. It has also been shown to have a potential role in the treatment of diabetes by improving insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Dammar-23(24)-ene-3,6,12,20,25-pentaol-(20-O-glucopyranosyl)-6-O-rhamnopyranosyl(1-2)-glucopyranoside in lab experiments is its natural origin. It is a natural compound that can be easily extracted from various plant species. It is also relatively easy to synthesize in the lab. However, one of the major limitations of using Dammar-23(24)-ene-3,6,12,20,25-pentaol-(20-O-glucopyranosyl)-6-O-rhamnopyranosyl(1-2)-glucopyranoside in lab experiments is its low solubility in water. This can make it difficult to administer in certain experiments.
Orientations Futures
Include further investigation of its potential therapeutic applications, its mechanism of action, and optimization of its synthesis method.
Méthodes De Synthèse
Dammar-23(24)-ene-3,6,12,20,25-pentaol-(20-O-glucopyranosyl)-6-O-rhamnopyranosyl(1-2)-glucopyranoside can be synthesized from the bark of various plant species such as Aglaia odorata and Dysoxylum binectariferum. The synthesis involves the extraction of the bark, followed by purification and isolation of the compound. The structure of Dammar-23(24)-ene-3,6,12,20,25-pentaol-(20-O-glucopyranosyl)-6-O-rhamnopyranosyl(1-2)-glucopyranoside was confirmed by various spectroscopic techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
Dammar-23(24)-ene-3,6,12,20,25-pentaol-(20-O-glucopyranosyl)-6-O-rhamnopyranosyl(1-2)-glucopyranoside has been extensively studied for its potential therapeutic applications. It has been shown to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-viral effects. It has also been shown to have a potential role in the treatment of Alzheimer's disease and diabetes.
Propriétés
Numéro CAS |
125310-00-1 |
|---|---|
Nom du produit |
Dammar-23(24)-ene-3,6,12,20,25-pentaol-(20-O-glucopyranosyl)-6-O-rhamnopyranosyl(1-2)-glucopyranoside |
Formule moléculaire |
C47H80O19 |
Poids moléculaire |
949.1 g/mol |
Nom IUPAC |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(6R,10R,12S,14R,17S)-3,12-dihydroxy-17-[(E,2S)-6-hydroxy-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-4-en-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C47H80O19/c1-20-30(52)33(55)36(58)40(61-20)65-38-35(57)32(54)27(19-49)64-42(38)62-25-17-23-22(46(7)15-11-28(51)44(4,5)39(25)46)16-24(50)29-21(10-14-45(23,29)6)47(8,13-9-12-43(2,3)60)66-41-37(59)34(56)31(53)26(18-48)63-41/h9,12,20-42,48-60H,10-11,13-19H2,1-8H3/b12-9+/t20-,21-,22?,23?,24-,25+,26+,27+,28?,29?,30-,31+,32+,33+,34-,35-,36+,37+,38+,39?,40-,41-,42+,45+,46+,47-/m0/s1 |
Clé InChI |
YZQKYCBDJBBTDZ-WFTANQRUSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3CC4C(C[C@@H](C5[C@@]4(CC[C@@H]5[C@](C)(C/C=C/C(C)(C)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)[C@@]7(C3C(C(CC7)O)(C)C)C)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4C(CC(C5C4(CCC5C(C)(CC=CC(C)(C)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C7(C3C(C(CC7)O)(C)C)C)CO)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4C(CC(C5C4(CCC5C(C)(CC=CC(C)(C)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C7(C3C(C(CC7)O)(C)C)C)CO)O)O)O)O)O |
Synonymes |
dammar-23(24)-ene-3,6,12,20,25-pentaol-(20-O-glucopyranosyl)-6-O-rhamnopyranosyl(1-2)-glucopyranoside majoroside F6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



